molecular formula C18H17BrN2O2 B5011462 3-[BENZYL(METHYL)AMINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

3-[BENZYL(METHYL)AMINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B5011462
M. Wt: 373.2 g/mol
InChI Key: LUKLUPSVLDEIKM-UHFFFAOYSA-N
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Description

3-[Benzyl(methyl)amino]-1-(4-bromophenyl)dihydro-1H-pyrrole-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 4-bromophenyl group at the 1-position and a benzyl(methyl)amino substituent at the 3-position. The benzyl(methyl)amino group contributes to lipophilicity and may facilitate membrane permeability, making the compound a candidate for medicinal chemistry applications such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

3-[benzyl(methyl)amino]-1-(4-bromophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-20(12-13-5-3-2-4-6-13)16-11-17(22)21(18(16)23)15-9-7-14(19)8-10-15/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKLUPSVLDEIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[BENZYL(METHYL)AMINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.

    Attachment of the Benzyl(Methyl)Amino Group: The benzyl(methyl)amino group can be attached through a reductive amination reaction, where a benzylamine derivative reacts with a carbonyl compound in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[BENZYL(METHYL)AMINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, palladium catalysts

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Reduced amine derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

3-[BENZYL(METHYL)AMINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[BENZYL(METHYL)AMINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound vary in substituents on the pyrrolidine ring or aromatic groups, leading to differences in chemical reactivity, pharmacokinetics, and biological activity. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Key Structural Features Impact on Properties
3-[Benzyl(methyl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione C₁₉H₂₁BrN₂O₂ 4-Ethoxyphenyl instead of 4-bromophenyl Ethoxy group is electron-donating, reducing electrophilicity compared to bromo. May decrease binding affinity to targets requiring strong electron-withdrawing groups .
3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione C₁₆H₁₉BrN₂O₂ Azepan (7-membered ring) replaces benzyl(methyl)amino Larger ring size increases steric bulk, potentially altering target selectivity. Azepan may enhance solubility due to nitrogen lone pairs .
1-(4-Bromo-3-trifluoromethylphenyl)-1H-pyrrole-2,5-dione C₁₁H₅BrF₃NO₂ Trifluoromethyl and bromo on phenyl Stronger electron-withdrawing effects from CF₃ group could enhance reactivity in electrophilic substitution. Increased lipophilicity may improve blood-brain barrier penetration .
1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione C₁₇H₁₆FN₂O₂ 4-Fluorophenyl instead of 4-bromophenyl Fluorine’s smaller size and lower electronegativity vs. bromo may reduce steric hindrance and alter hydrogen bonding with targets .
1-(4-Methoxyphenyl)-3-{[(pyridin-3-yl)methyl]amino}pyrrolidine-2,5-dione C₁₇H₁₇N₃O₃ Pyridinylmethylamino instead of benzyl(methyl)amino Pyridine’s nitrogen introduces hydrogen-bonding capability, potentially improving solubility and interaction with polar active sites .

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